REACTION_CXSMILES
|
ClC1C2CN(C(OCC3C=CC=CC=3)=O)CCC=2N=C(C)N=1.CB(O)O.[CH3:27][C:28]1[N:29]=[C:30]([CH3:48])[C:31]2[CH2:37][N:36](C(OCC3C=CC=CC=3)=O)[CH2:35][CH2:34][C:32]=2[N:33]=1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:27][C:28]1[N:29]=[C:30]([CH3:48])[C:31]2[CH2:37][NH:36][CH2:35][CH2:34][C:32]=2[N:33]=1 |f:3.4.5.6|
|
Name
|
Benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=C(N1)C)CCN(C2)C(=O)OCC2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CB(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
benzyl 2,4-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=C(C2=C(N1)CCN(C2)C(=O)OCC2=CC=CC=C2)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrogenolytic removal of the protecting group
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(C2=C(N1)CCNC2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |